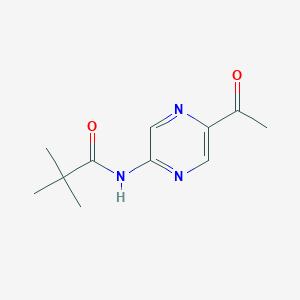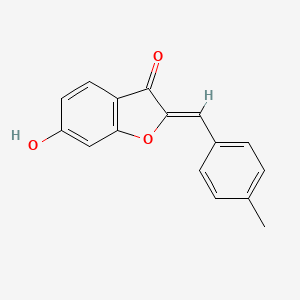
2-ヒドラジノ-N-(4-メチルフェニル)ピリジン-3-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of hydrazinopyridines. This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with a sulfonamide group and a 4-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.
科学的研究の応用
2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer and antimicrobial properties . The compound’s ability to inhibit carbonic anhydrase IX (CA IX) makes it a promising candidate for the development of novel antiproliferative agents . Additionally, it has been investigated for its potential use as a herbicide, plant growth regulator, and fungicide . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in both basic and applied research.
準備方法
The synthesis of 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method typically involves the use of solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with reaction temperatures ranging from 0°C to 150°C . Another method involves the reduction of the corresponding diazonium salts . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, halopyridines, and diazonium salts . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of 4-aryl-2-chloro-3,5-dicyano-6-methoxypyridines with hydrazine hydrate leads to the formation of 4-aryl-3,5-dicyano-2-hydrazino-6-methoxypyridines .
作用機序
The mechanism of action of 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. One of the primary targets of this compound is carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors . By inhibiting CA IX, the compound disrupts the tumor cells’ ability to regulate pH, leading to cell death. Additionally, the compound’s hydrazine group allows it to form covalent bonds with various biomolecules, further enhancing its biological activity.
類似化合物との比較
2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . the presence of the hydrazine group in 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide sets it apart, providing unique reactivity and biological activity. Other similar compounds include pyridine derivatives with antimicrobial and antiviral activities .
特性
IUPAC Name |
2-hydrazinyl-N-(4-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-9-4-6-10(7-5-9)16-19(17,18)11-3-2-8-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIOTPYGGAWLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)





![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2523737.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2523739.png)
![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2523740.png)


![N-methyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2523746.png)

![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2523751.png)
